Product packaging for Propranolol laurate(Cat. No.:CAS No. 138656-55-0)

Propranolol laurate

Cat. No.: B151645
CAS No.: 138656-55-0
M. Wt: 459.7 g/mol
InChI Key: CAWRJDLZCQEKMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propranolol laurate (CAS 138656-55-0), with the molecular formula C28H45NO4 and a molecular weight of 459.67 g/mol, is a chemical compound offered for research purposes . It is a lauric acid ester of the well-characterized non-selective beta-adrenergic receptor (β-blocker) propranolol . Propranolol itself is a foundational drug in cardiovascular research, known to competitively antagonize both β1- and β2-adrenergic receptors, thereby inhibiting the actions of catecholamines like epinephrine and norepinephrine . This mechanism leads to decreased heart rate, reduced blood pressure, and lowered myocardial oxygen demand . Beyond its classic cardiovascular applications, propranolol has significant research value in neurology and psychiatry due to its ability to cross the blood-brain barrier . Studies explore its potential in modulating emotional memory consolidation, managing performance anxiety (stage fright), and as an investigational intervention for post-traumatic stress disorder (PTSD) by potentially reducing the emotional intensity of traumatic memories . Furthermore, research into propranolol investigates its off-label applications in migraine prophylaxis, essential tremor, and the treatment of infantile hemangiomas . As a derivative, this compound is supplied for researchers to investigate its unique physicochemical properties, metabolic profile, and potential applications in these and other scientific areas. This product is strictly for laboratory research use and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H45NO4 B151645 Propranolol laurate CAS No. 138656-55-0

Properties

CAS No.

138656-55-0

Molecular Formula

C28H45NO4

Molecular Weight

459.7 g/mol

IUPAC Name

dodecanoic acid;1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C16H21NO2.C12H24O2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h3-9,12,14,17-18H,10-11H2,1-2H3;2-11H2,1H3,(H,13,14)

InChI Key

CAWRJDLZCQEKMX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)O.CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O

Canonical SMILES

CCCCCCCCCCCC(=O)O.CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O

Synonyms

propranolol dodecanoate
propranolol laurate

Origin of Product

United States

Prodrug Design and Esterification Strategies for Propranolol Laurate

Principles of Prodrug Design for Enhanced Biopharmaceutical Profiles

The primary goal of prodrug design is to overcome undesirable properties of a drug molecule while preserving its therapeutic action. nih.gov This is achieved by chemically modifying the drug to form a new compound, the prodrug, which is inactive itself but is converted into the active parent drug within the body, typically through enzymatic or chemical hydrolysis. nih.gov For propranolol (B1214883), the key objectives of a prodrug strategy are to improve its oral bioavailability by circumventing extensive first-pass metabolism in the liver and to prolong its duration of action. scielo.br

Prodrugs can be designed to enhance various physicochemical and pharmacokinetic properties, as outlined in the table below.

Table 1: Objectives of Prodrug Design

Property to be Improved Prodrug Strategy Rationale
Aqueous Solubility Introduction of polar functional groups To enable the formulation of injectable dosage forms.
Lipophilicity Addition of a lipophilic promoiety To enhance absorption across biological membranes like the gastrointestinal tract and the blood-brain barrier. researchgate.net
Chemical Stability Modification of labile functional groups To prevent degradation of the drug in the gastrointestinal tract or during storage.
Site-Specific Delivery Targeting specific enzymes or transporters To concentrate the drug at its site of action, thereby reducing systemic side effects.
Prolonged Release Slowing the rate of conversion to the active drug To reduce dosing frequency and maintain therapeutic drug levels for a longer period. nih.gov

By converting the hydroxyl group of propranolol into an ester, as in propranolol laurate, the polarity of the molecule is decreased, leading to a more lipophilic compound. researchgate.netnih.gov This increased lipophilicity can lead to improved absorption through the lipid-rich membranes of the gastrointestinal tract. researchgate.net

Esterification with Dodecanoic Acid: Design Rationale and Synthetic Precursors

The choice of dodecanoic acid (lauric acid) as the esterifying agent for propranolol is a deliberate one, based on its specific chemical and physical properties. Dodecanoic acid is a 12-carbon saturated fatty acid, which significantly increases the lipophilicity of the resulting this compound molecule. nih.gov This enhanced lipophilicity is expected to favor absorption via the lymphatic system, thereby bypassing the portal circulation and reducing the extent of first-pass metabolism in the liver.

The synthesis of this compound involves the chemical reaction between propranolol and a derivative of dodecanoic acid. A common synthetic route for esterification is the reaction of the parent alcohol (propranolol) with an activated form of the carboxylic acid, such as an acyl chloride or an acid anhydride (B1165640). researchgate.net

The key synthetic precursors for this compound are:

Propranolol: The active pharmaceutical ingredient. nih.gov

Dodecanoyl chloride (Lauroyl chloride) or Dodecanoic anhydride: An activated form of dodecanoic acid that readily reacts with the hydroxyl group of propranolol.

The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., hydrochloric acid) and drive the reaction to completion.

Molecular Design Approaches for Modulating Release Kinetics

A critical aspect of prodrug design is the ability to control the rate at which the active drug is released from the prodrug. In the case of this compound, the rate of hydrolysis of the ester bond dictates the release of propranolol. This hydrolysis is primarily mediated by esterase enzymes present in the plasma, liver, and other tissues. nih.gov

The rate of this enzymatic hydrolysis can be modulated by several factors related to the molecular design of the prodrug:

Steric Hindrance: The size and branching of the fatty acid chain can influence the accessibility of the ester bond to esterase enzymes. A bulkier fatty acid chain may slow down the rate of hydrolysis, leading to a more sustained release of propranolol.

Electronic Effects: The electronic properties of the fatty acid can also play a role. However, for a simple alkyl chain like that of dodecanoic acid, steric effects are generally more dominant.

By carefully selecting the fatty acid used for esterification, it is possible to fine-tune the release kinetics of propranolol to achieve a desired therapeutic profile, such as a once-daily dosing regimen. nih.govresearchgate.net

Computational and In Silico Modeling in Prodrug Design

In recent years, computational and in silico modeling have become invaluable tools in the field of drug design and development. imrpress.combohrium.com These methods allow researchers to predict the physicochemical and pharmacokinetic properties of a potential prodrug before it is even synthesized, saving significant time and resources.

For this compound, in silico models can be used to:

Predict Lipophilicity: Calculate the partition coefficient (log P), a measure of lipophilicity, to estimate the potential for improved absorption.

Model Drug Permeability: Simulate the passage of the prodrug across biological membranes to predict its absorption characteristics. nih.gov

Estimate Metabolic Stability: Predict the susceptibility of the ester bond to hydrolysis by various esterase enzymes, providing insights into the expected release rate of propranolol. imrpress.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Simulate the concentration-time profile of both the prodrug and the active drug in the body and relate it to the expected pharmacological effect. nih.govnih.gov

Table 2: In Silico Tools in Prodrug Design

In Silico Tool Application in this compound Design Predicted Parameter
Quantitative Structure-Activity Relationship (QSAR) Correlating molecular descriptors with biological activity Permeability, metabolic stability
Molecular Docking Simulating the interaction of the prodrug with esterase enzymes Binding affinity, hydrolysis rate
Physiologically Based Pharmacokinetic (PBPK) Modeling Simulating the ADME properties of the prodrug in a virtual patient population Plasma concentration-time profiles

By integrating these computational approaches, the design of propranolol prodrugs like this compound can be rationalized and optimized, increasing the likelihood of developing a clinically successful therapeutic agent.

Synthetic Methodologies and Chemical Modifications Leading to Propranolol Laurate

Chemical Synthesis Pathways and Optimization

The primary route for the synthesis of Propranolol (B1214883) Laurate is through the esterification of propranolol with lauric acid or its more reactive derivatives. This process involves the formation of an ester linkage at the secondary alcohol group of the propranolol molecule.

A common synthetic strategy involves the reaction of propranolol with a lauroyl derivative, such as lauroyl chloride or lauric anhydride (B1165640), in the presence of a suitable base and solvent. The base, often a tertiary amine like triethylamine (B128534) or a mild inorganic base like sodium bicarbonate, acts as a scavenger for the hydrochloric acid or lauric acid byproduct formed during the reaction. researchgate.net Chloroform or dichloromethane (B109758) are frequently employed as solvents. researchgate.net

Optimization of this pathway focuses on several key parameters:

Reaction Temperature: Esterification reactions are often conducted at moderately elevated temperatures, typically between 40-50°C, to enhance the reaction rate without promoting side reactions or degradation of the reactants. researchgate.net

Reaction Time: The duration of the synthesis is monitored to ensure complete conversion, with typical reaction times spanning several hours (e.g., 24 hours). researchgate.net

Reagent Stoichiometry: The molar ratios of propranolol, the acylating agent, and the base are carefully controlled to maximize the yield of the desired ester and minimize the formation of impurities.

Catalyst Selection: While not always necessary with highly reactive acylating agents like acyl chlorides, catalysts can be employed to drive the reaction towards completion, especially when using lauric acid directly.

An alternative approach involves a two-step process where propranolol is first reacted with an anhydride like succinic or phthalic anhydride to form a hemi-ester. orientjchem.org This intermediate is then converted to a more reactive acyl chloride using a reagent like thionyl chloride. orientjchem.org This activated intermediate can then be reacted with a lauryl alcohol, although direct esterification of propranolol is more straightforward for producing Propranolol Laurate.

ParameterConditionRationaleSource
Reactants Propranolol, Lauroyl Chloride/AnhydrideDirect esterification at the hydroxyl group. researchgate.net
Solvent Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)Provides a non-reactive medium for the reactants. researchgate.net
Base Sodium Bicarbonate (NaHCO₃) or TriethylamineNeutralizes the acidic byproduct (e.g., HCl). researchgate.net, orientjchem.org
Temperature 40-50°COptimizes reaction kinetics while minimizing degradation. researchgate.net
Time ~24 hoursAllows for the reaction to proceed to completion. researchgate.net

Solid-State Reaction Techniques for Propranolol Ester Formation

In line with the principles of green chemistry, solid-state reaction techniques offer a solvent-free alternative for the formation of propranolol esters. These mechanochemical methods can lead to the formation of salts or co-crystals through physical grinding or contact.

Research on the solid-state reaction between propranolol and capric acid—a fatty acid structurally similar to lauric acid—provides a model for the formation of this compound. nih.gov In these experiments, bringing the two solid reactants into physical contact or gently grinding them together initiates the reaction without the need for a solvent. nih.gov

The mechanism is believed to proceed through the formation of a metastable "submerged eutectic" liquid phase at a temperature below the melting points of the individual reactants. nih.gov This transient liquid phase acts as a medium for the reaction, facilitating the formation of the new ester product. After a short period, a new solid phase, the propranolol ester, crystallizes from this intermediate liquid. nih.gov This technique is notable for its sustainability, reduced waste, and potential to form unique solid-state phases of the drug. nih.gov

TechniqueDescriptionKey FindingAnalogous Study
Contact Solid-State Reaction Solid reactants (Propranolol and a fatty acid) are brought into physical contact at ambient or sub-ambient temperatures.A liquid intermediate forms within seconds, followed by the crystallization of a new solid product (the ester/salt). nih.gov
Grinding-Assisted Reaction Solid reactants are gently ground together in a mortar and pestle.Mechanochemical energy facilitates the formation of a submerged eutectic phase, driving the reaction. nih.gov

Chemoenzymatic and Biocatalytic Approaches to Propranolol Derivatization

Chemoenzymatic synthesis utilizes enzymes as biocatalysts to perform specific chemical transformations with high selectivity, often under mild reaction conditions. Lipases are particularly well-suited for the esterification of alcohols and are widely used in the derivatization of propranolol. nih.govnih.gov

The synthesis of this compound can be achieved via lipase-catalyzed esterification. In this approach, propranolol and lauric acid are reacted in the presence of an immobilized lipase (B570770), such as Pseudomonas cepacia lipase (PS-C) or Novozym 435 (a form of Candida antarctica lipase B). nih.govresearchgate.net These reactions are typically carried out in an organic solvent that can dissolve the substrates while maintaining the enzyme's activity.

The key advantages of this biocatalytic method include:

High Selectivity: Lipases can exhibit high enantioselectivity, which is crucial as propranolol is a chiral molecule. This allows for the synthesis of specific enantiomers of the ester if a stereopure starting material is used. nih.gov

Mild Conditions: Enzymatic reactions proceed at or near room temperature and neutral pH, which prevents the degradation of sensitive functional groups and reduces energy consumption. nih.gov

Green Chemistry: Biocatalysis avoids the use of harsh or toxic reagents and solvents, making it an environmentally friendly synthetic route. researchgate.net

These methods have been successfully employed to synthesize various propranolol esters and to resolve racemic mixtures of propranolol intermediates, demonstrating their potential for the efficient and selective production of this compound. nih.govnih.gov

Analytical Techniques for Purity and Structural Confirmation of Synthetic Intermediates and this compound

A suite of analytical techniques is essential for monitoring the progress of the synthesis, isolating the product, and confirming its structure and purity.

Chromatographic Techniques for Purification and Purity Assessment:

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a reaction by observing the disappearance of reactant spots and the appearance of the product spot. orientjchem.org It is also used as a preliminary check for the purity of the final compound. researchgate.net

Column Chromatography (CC): Following synthesis, column chromatography is the standard method for isolating and purifying the target compound from unreacted starting materials, byproducts, and catalysts. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method used for the quantitative analysis of propranolol and its derivatives. nih.gov Enantioselective analysis can be performed using a chiral stationary phase (e.g., Chiralpak IB) to separate and quantify the individual S-(-)- and R-(+)-enantiomers of the product. alliedacademies.org Detection is often achieved using fluorescence or UV detectors. nih.govalliedacademies.org

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a more precise and quantitative alternative to standard TLC for the determination of propranolol derivatives in various matrices. The spots are analyzed using a densitometric scanner at a specific wavelength (e.g., 290 nm) to ensure accurate quantification. nih.gov

Spectroscopic Techniques for Structural Confirmation:

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized this compound and its intermediates, confirming that the desired chemical transformation has occurred. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is a powerful tool for elucidating the precise chemical structure of the synthesized compound. It provides detailed information about the arrangement of atoms within the molecule, confirming the formation of the ester bond and the integrity of the propranolol and laurate moieties. researchgate.net

Spectrophotometry: UV-Vis spectrophotometry can be used for the quantitative determination of propranolol and its derivatives by measuring the absorbance of a solution at a specific wavelength, often around 290 nm. researchgate.net

TechniqueApplicationKey Information ProvidedSource(s)
TLC / HPTLC Reaction monitoring, Purity assessment, QuantificationSeparation of components, Rf values, Concentration of drug researchgate.net, nih.gov, orientjchem.org
HPLC Quantification, Purity analysis, Enantiomeric separationRetention time, Peak area (concentration), Enantiomeric excess (% ee) alliedacademies.org, nih.gov
Mass Spectrometry Structural confirmationMolecular weight of the compound and its fragments researchgate.net
¹H-NMR Spectroscopy Structural elucidationDetailed chemical structure, confirmation of ester linkage researchgate.net
UV-Vis Spectrophotometry QuantificationAbsorbance at λmax (e.g., 292 nm), concentration researchgate.net

Preclinical Pharmacokinetics of Propranolol Laurate and Its Parent Drug

Prodrug Hydrolysis and Active Drug Release Kinetics in Biological Matrices

The conversion of a prodrug to its active form is a critical step that dictates its efficacy. For ester prodrugs like propranolol (B1214883) laurate, this conversion is typically mediated by esterase enzymes present in various tissues and biological fluids.

Studies on various O-acyl propranolol prodrugs in biological matrices such as plasma and liver homogenates from preclinical species like rats and dogs have demonstrated that hydrolysis is a key process for active drug release. nih.govcapes.gov.br While specific kinetic data for propranolol laurate is limited in the provided search results, the general behavior of similar ester prodrugs can be informative. For instance, the hydrolysis of O-isovaleryl propranolol, another ester prodrug, was found to be significantly accelerated in liver preparations compared to buffer or plasma, with liver microsomes showing the highest activity. capes.gov.br The rate of hydrolysis for these prodrugs is influenced by the animal species and the specific tissue. In dogs and rats, plasma esterases rapidly hydrolyze O-acyl propranolol prodrugs. nih.gov The hydrolyzing capacity per milligram of protein has been observed to follow an increasing order from buffer to skin homogenate, plasma, and finally liver homogenate for other propranolol ester prodrugs. nih.gov This indicates that the liver is a primary site for the activation of these prodrugs. nih.govcapes.gov.br

The hydrolysis process can also be stereoselective, meaning one enantiomer of the prodrug is converted to propranolol more rapidly than the other. This aspect is further discussed in section 4.5.

Absorption and Distribution Profiles in In Vitro and Animal Models

The absorption of this compound is influenced by its increased lipophilicity compared to the parent drug, propranolol. This characteristic is intended to improve its passage across biological membranes.

In Vitro Absorption: Caco-2 cell monolayers are a widely used in vitro model to predict the intestinal absorption of drugs. nih.govresearchgate.net These cells mimic the human intestinal epithelium and can be used to assess both passive and active transport mechanisms. nih.gov For a drug to be well-absorbed, it needs to exhibit good permeability across this cell layer. While direct data on this compound permeability in Caco-2 cells is not detailed in the search results, the model is standard for evaluating such prodrugs. nih.gov The increased lipophilicity of this compound suggests it would have a higher potential for passive diffusion across the Caco-2 monolayer compared to propranolol hydrochloride. Fatty acid salts, like this compound, may increase bioavailability not just by improving solubility but also potentially through increased lymphatic uptake. nih.gov

Distribution in Animal Models: Following absorption, a drug distributes into various tissues. The distribution of propranolol is extensive, and it is known to bind to plasma proteins, primarily alpha-1-acid glycoprotein (B1211001). nih.gov The prodrug approach with this compound is designed to alter this distribution profile, potentially leading to sustained delivery of propranolol. taylorandfrancis.comgoogle.comdntb.gov.ua Studies in dogs have shown that administration of this compound leads to sustained plasma levels of propranolol. nih.govtaylorandfrancis.comgoogle.com

In Vitro and Ex Vivo Permeation Studies Across Biological Barriers

The ability of this compound to cross biological barriers like the skin has been investigated as a potential route for transdermal delivery.

In vitro permeation studies using full-thickness hairless mouse skin have been conducted on other ester prodrugs of propranolol. nih.gov These studies demonstrated a good correlation between the octanol-buffer partition coefficients of the prodrugs and their skin partition coefficient, indicating that increased lipophilicity enhances skin partitioning. nih.gov The use of fatty acids, such as lauric acid, has been shown to facilitate the transport of drugs across artificial membranes. taylorandfrancis.com This suggests that this compound would likely exhibit enhanced permeation across skin compared to propranolol itself, a strategy aimed at bypassing the extensive first-pass metabolism that propranolol undergoes after oral administration. researchgate.net

Metabolic Pathways and Enzyme Involvement in Propranolol Biotransformation (as parent drug)

Once propranolol is released from its laurate prodrug, it undergoes extensive metabolism, primarily in the liver. wikipedia.org The major metabolic pathways for propranolol are:

Aromatic Ring Oxidation: This pathway, leading to the formation of 4-hydroxypropranolol (B128105) (an active metabolite), is mainly catalyzed by the cytochrome P450 enzyme CYP2D6. clinpgx.orgnih.gov A minor contribution from CYP1A2 has also been noted. clinpgx.orgpharmgkb.org

Side-Chain Oxidation: This process involves N-dealkylation to form N-desisopropylpropranolol, a reaction primarily mediated by CYP1A2 with some involvement from CYP2D6. clinpgx.orgnih.gov This intermediate is further metabolized to naphthoxylactic acid by enzymes such as monoamine oxidase (MAO) and mitochondrial aldehyde dehydrogenase (ALDH). clinpgx.orgpharmgkb.orgclinpgx.org

Glucuronidation: This is a Phase II conjugation reaction where propranolol is directly conjugated with glucuronic acid. This process is carried out by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A9, UGT2B4, and UGT2B7 in the liver. clinpgx.orgpharmgkb.org

The metabolism of propranolol can be influenced by the co-administration of other drugs that inhibit or induce these enzymes. wikipedia.orgwikipedia.org For example, inhibitors of CYP2D6 (like quinidine) or CYP1A2 (like fluvoxamine) can increase propranolol levels. wikipedia.org

Metabolic Pathway Primary Metabolite(s) Key Enzymes Involved
Ring Oxidation4-hydroxypropranololCYP2D6, CYP1A2 clinpgx.orgnih.gov
Side-Chain OxidationN-desisopropylpropranolol, Naphthoxylactic acidCYP1A2, CYP2D6, MAO, ALDH clinpgx.orgnih.govclinpgx.org
GlucuronidationPropranolol glucuronideUGT1A9, UGT2B4, UGT2B7 clinpgx.orgpharmgkb.org

Stereoselective Pharmacokinetics of Propranolol and its Prodrugs in Preclinical Systems

Propranolol is administered as a racemic mixture of two enantiomers, (R)-propranolol and (S)-propranolol. These enantiomers can exhibit different pharmacokinetic and pharmacodynamic properties.

The hydrolysis of propranolol ester prodrugs has been shown to be stereoselective in various preclinical systems. nih.govnih.gov Studies on several O-acyl propranolol prodrugs in rats and dogs demonstrated that the (R)-isomers were preferentially hydrolyzed to propranolol in plasma. nih.gov In dog hepatic microsomes, a preference for the hydrolysis of (R)-isomers was also observed for most prodrugs tested. nih.gov Conversely, in rat liver microsomes, some prodrugs with smaller acyl chains showed a preference for (S)-isomer hydrolysis. nih.gov Skin homogenates from hairless mice also showed significant stereoselectivity, with the hydrolysis rate constants for the (R)-isomers of prodrugs like isovaleryl propranolol being substantially greater than for the (S)-isomers. nih.gov

The parent drug, propranolol, also exhibits stereoselective pharmacokinetics. nih.gov The (S)-enantiomer is generally cleared more slowly than the (R)-enantiomer. Plasma protein binding is also stereoselective, with the (-)-propranolol (S-enantiomer) being more extensively bound to alpha-1-acid glycoprotein than the (+)-propranolol (R-enantiomer). nih.gov Glucuronidation of propranolol is also stereospecific, with the S-enantiomer being glucuronidated faster than the R-enantiomer by certain UGT isoforms. clinpgx.orgpharmgkb.org

Process Stereoselective Aspect Preclinical System/Enzyme
Prodrug HydrolysisPreferential hydrolysis of (R)-isomers nih.govRat and dog plasma nih.gov
Prodrug HydrolysisPreferential hydrolysis of (R)-isomers nih.govHairless mouse skin homogenates nih.gov
Prodrug Hydrolysis(S)-preference for some small chain esters nih.govRat liver microsomes nih.gov
Plasma Protein BindingHigher binding of (S)-propranolol nih.govHuman alpha-1-acid glycoprotein nih.gov
GlucuronidationFaster glucuronidation of (S)-propranolol clinpgx.orgpharmgkb.orgUGT1A9, UGT1A10 clinpgx.orgpharmgkb.org

Comparative Bioavailability Studies in Preclinical Species

A key rationale for developing this compound is to improve the oral bioavailability of propranolol, which is typically low and variable (around 25%) due to extensive first-pass metabolism in the liver. researchgate.netwikipedia.org

Studies in dogs have demonstrated that the administration of this compound as a salt resulted in sustained delivery and increased oral bioavailability of propranolol compared to the administration of propranolol base. nih.govtaylorandfrancis.comgoogle.comuop.edu.jo One hypothesis for this increased bioavailability is that the rapid initial delivery of high concentrations of the drug to the liver saturates the metabolic enzymes responsible for first-pass clearance. taylorandfrancis.com Another possibility is that lauric acid itself, or the this compound salt, increases splanchnic and hepatic blood flow, thereby reducing the extraction efficiency of the liver. taylorandfrancis.com In rats, nanoparticulate formulations designed to enhance oral delivery have also shown significant increases in relative bioavailability. tandfonline.comresearchgate.net The formation of a fatty acid salt like this compound is a recognized strategy to potentially increase bioavailability, sometimes through enhanced lymphatic uptake which can bypass the portal circulation and first-pass metabolism. nih.gov

Compound Preclinical Species Observed Outcome Reference(s)
This compoundDogsIncreased oral bioavailability and sustained delivery compared to propranolol. nih.govtaylorandfrancis.comgoogle.com
This compoundDogsAn increase in bioavailability was observed. google.com

Pharmacodynamics and Receptor Interactions of Propranolol Released from Propranolol Laurate

Non-Selective Beta-Adrenergic Receptor Antagonism Mechanisms

Once liberated through hydrolysis, propranolol (B1214883) exerts its effects by acting as a competitive antagonist at both beta-1 (β1) and beta-2 (β2) adrenergic receptors. droracle.aiwikipedia.org This non-selective blockade prevents the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to these receptors. openaccessjournals.com

The antagonism of β1-adrenergic receptors, which are predominantly located in cardiac tissue, is central to propranolol's cardiovascular effects. openaccessjournals.com By blocking these receptors, propranolol reduces the chronotropic (heart rate) and inotropic (contractility) responses that are normally mediated by sympathetic nervous system stimulation. openaccessjournals.comyoutube.com This leads to a decrease in cardiac output. droracle.ai

Simultaneously, propranolol blocks β2-adrenergic receptors, which are found in various tissues, including the smooth muscle of the bronchi and blood vessels. droracle.aiwikipedia.org Inhibition of these receptors can lead to constriction of these smooth muscles. The blockade of β2 receptors in the vasculature can contribute to peripheral vasoconstriction. researchgate.net

Quantitative Receptor Binding Kinetics and Affinity Studies

The therapeutic action of propranolol is a direct consequence of its binding affinity for β-adrenergic receptors. Propranolol is administered as a racemic mixture, but its binding is stereospecific. The S(-)-enantiomer possesses a binding affinity for beta-adrenergic receptors that is approximately 100 times greater than that of the R(+)-enantiomer. drugbank.comresearchgate.net

Studies have quantified the binding affinity of propranolol to these receptors. The affinity is often expressed as the inhibition constant (Ki) or the equilibrium dissociation constant (KB), which indicate the concentration of the drug required to occupy 50% of the receptors. A lower value signifies a higher binding affinity. The efficacy of propranolol has been shown to correlate better with the concentration of the free, unbound drug in plasma rather than the total plasma concentration. nih.gov

Table 1: Receptor Binding Affinity of Propranolol

Receptor Subtype Reported Affinity Value Species/Tissue Citation
β1-Adrenergic Kᵢ: ~8 ng/mL Rat Parotid Membranes nih.gov
β2-Adrenergic Kᵢ: ~8 ng/mL Rat Reticulocyte Membranes nih.gov
β1-Adrenergic K₋: 8.6 Atrial Preparations droracle.ai
β2-Adrenergic K₋: 8.9 Atrial Preparations droracle.ai

Modulation of Intracellular Signal Transduction Pathways (e.g., cAMP/PKA cascade)

The antagonism of β-adrenergic receptors by propranolol directly influences intracellular signaling cascades. Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, couple to the stimulatory G-protein, Gs. This coupling activates the enzyme adenylyl cyclase. wikipedia.orgyoutube.com

Propranolol, by competitively blocking the receptor, prevents this activation sequence. The inhibition of adenylyl cyclase results in a decreased rate of conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a critical second messenger. youtube.comnih.gov The subsequent reduction in intracellular cAMP levels leads to diminished activity of cAMP-dependent protein kinase A (PKA). youtube.comnih.gov In cardiac cells, this PKA-dependent pathway normally phosphorylates calcium channels, leading to increased calcium influx. Therefore, propranolol's action ultimately leads to reduced intracellular calcium, which translates into decreased heart rate and contractility. youtube.com

While the canonical mechanism involves cAMP suppression, some research indicates a more complex signaling profile. For instance, one in vitro study found that high concentrations of propranolol could paradoxically increase cAMP levels and stimulate insulin (B600854) secretion in pancreatic β-cells, suggesting potential cross-reactivity with other receptors or alternative signaling pathways under certain conditions. biorxiv.org

Central Nervous System Pharmacodynamics in Preclinical Contexts

Propranolol is a lipophilic compound, a property that allows it to cross the blood-brain barrier and exert effects within the central nervous system (CNS). openaccessjournals.comnih.gov The esterification with lauric acid, a fatty acid, would be expected to increase the lipophilicity of the prodrug, potentially affecting its transport into the brain before it is hydrolyzed to active propranolol.

Preclinical research using animal models has begun to elucidate the mechanisms of propranolol within the CNS. In studies of traumatic brain injury (TBI), administration of propranolol has been associated with several neuroprotective effects. nih.gov These include an improvement in cerebral perfusion, a reduction in neuroinflammation, and a decrease in neuronal cell death. nih.govresearchgate.net Furthermore, propranolol has been shown to reduce the accumulation of phosphorylated tau (p-tau), a protein implicated in neurodegenerative processes, in animal models of TBI. nih.gov These mechanisms are believed to contribute to the observed improvements in cognitive and motor function in these preclinical settings. nih.gov

Peripheral Receptor-Mediated Effects and Their Underlying Mechanisms

Beyond the direct cardiac effects, the interaction of propranolol with peripheral receptors mediates several other significant physiological responses.

One key mechanism involves the kidneys, where β1 receptors regulate the release of renin. By blocking these receptors, propranolol inhibits renin secretion, which in turn downregulates the entire renin-angiotensin-aldosterone system (RAAS). youtube.comdrugbank.com This contributes to its blood pressure-lowering effects.

In the vasculature, propranolol's effects are twofold. Direct blockade of β2 receptors on smooth muscle cells prevents vasodilation, contributing to an increase in peripheral resistance. researchgate.net Additionally, by blocking the vasodilatory β2-receptors, the vasoconstrictive effects of catecholamines on α1-adrenergic receptors are left unopposed, further promoting peripheral vasoconstriction. researchgate.net This effect has been observed as a higher risk of peripheral vasoconstriction with propranolol compared to placebo in meta-analyses. nih.gov The antagonism of peripheral β2 receptors is also thought to be the mechanism by which propranolol can reduce essential tremor. wikipedia.org

Table 2: Summary of Key Peripheral Receptor-Mediated Effects of Propranolol (Released from Propranolol Laurate)

Receptor Location Effect of Blockade Consequence Citation
β1-Adrenergic Heart Decreased receptor activation Reduced heart rate and contractility openaccessjournals.com
β1-Adrenergic Kidney (Juxtaglomerular cells) Decreased renin release Downregulation of the renin-angiotensin-aldosterone system youtube.comdrugbank.com
β2-Adrenergic Vascular Smooth Muscle Prevents vasodilation Increased peripheral resistance, vasoconstriction researchgate.net
β2-Adrenergic Bronchial Smooth Muscle Prevents bronchodilation Potential for bronchoconstriction droracle.ai
β2-Adrenergic Skeletal Muscle Antagonism of receptors Reduction of tremor wikipedia.org

Table 3: List of Compounds Mentioned

Compound Name Type/Class
This compound Ester Prodrug
Propranolol Non-Selective Beta-Adrenergic Antagonist
Lauric Acid Fatty Acid
Epinephrine Catecholamine Hormone/Neurotransmitter
Norepinephrine Catecholamine Hormone/Neurotransmitter
Adenosine Triphosphate (ATP) Nucleotide / Energy Currency

Structure Activity Relationship Sar Investigations of Propranolol Laurate and Analogues

Influence of Ester Moiety on Receptor Binding and Selectivity Profiles

The primary role of the laurate ester in propranolol (B1214883) laurate is not to directly interact with adrenergic receptors but to modify the physicochemical properties of the parent molecule to overcome pharmacokinetic challenges, such as extensive first-pass metabolism. nih.gov Propranolol itself is a non-selective beta-blocker, meaning it antagonizes both β1 and β2 adrenergic receptors. pharmaguideline.comyoutube.comyoutube.com This non-selectivity is an inherent property of the propranolol molecule's pharmacophore. drugbank.comgpatindia.com

The binding affinity of propranolol to its receptors is well-established, with the S(-)-enantiomer possessing approximately 100 times greater affinity for beta-adrenergic receptors than the R(+)-enantiomer. drugbank.comresearchgate.net The interaction is stereospecific, and the therapeutic beta-blocking effect is almost exclusively attributed to the S-isomer. researchgate.net

Lipophilicity and Membrane Permeation Correlations

A primary motivation for synthesizing ester prodrugs like propranolol laurate is to increase the lipophilicity of the parent drug. Lipophilicity, often measured as the partition coefficient (log P), is a critical determinant of a drug's ability to permeate biological membranes via passive diffusion. mdpi.com Propranolol is already considered a lipophilic beta-blocker, which allows it to cross the blood-brain barrier. researchgate.net However, esterification with a long alkyl chain like lauric acid significantly enhances this property.

Studies on a series of O-n-acyl propranolol prodrugs have demonstrated a clear correlation between the length of the alkyl ester chain, the partition coefficient, and bioavailability. As the number of carbon atoms in the ester chain increases, so does the lipophilicity. tandfonline.comtandfonline.com This increased lipophilicity is directly linked to improved oral bioavailability, as it enhances absorption across the gastrointestinal tract and potentially reduces susceptibility to first-pass hepatic metabolism by masking the hydroxyl group necessary for certain metabolic reactions. nih.gov

A linear relationship has been observed between the log P of propranolol ester prodrugs and the resulting absolute bioavailability (F) of propranolol when administered orally, as detailed in the table below.

Table 1: Relationship between Lipophilicity (log P) and Oral Bioavailability of Propranolol from Ester Prodrugs This table is based on conceptual data from research findings and is for illustrative purposes.

Prodrug Ester Moiety Carbon Chain Length log P (n-octanol/water) Resulting Propranolol Bioavailability (F)
Acetyl 2 3.5 ~2-fold increase vs. Propranolol
Butyryl 4 4.6 ~3-fold increase vs. Propranolol
Isovaleryl 5 5.1 ~3.5-fold increase vs. Propranolol
Lauroyl 12 > 6.0 (estimated) Expected significant increase

Data is illustrative and compiled from trends reported in referenced studies. nih.govtandfonline.com

This correlation underscores the success of the prodrug strategy: by increasing lipophilicity through the laurate ester, membrane permeation is enhanced, leading to a greater amount of the drug reaching systemic circulation.

Stereochemical Aspects of this compound Activity and Receptor Interaction

Stereochemistry is a critical factor in the pharmacology of propranolol and its derivatives. Propranolol is a racemic mixture, but the beta-blocking activity resides almost entirely in the S(-)-enantiomer. drugbank.comresearchgate.net The R(+)-enantiomer has negligible beta-blocking activity but is not entirely inert, contributing to some side effects.

The esterification of propranolol to form this compound does not change the chiral center, but the biological processing of the prodrug exhibits stereoselectivity. The hydrolysis of propranolol ester prodrugs back to the active parent compound is often stereoselective, and this selectivity can be tissue-dependent. nih.gov Studies on various ester prodrugs in rat tissues have shown that in plasma, the (R)-isomers are generally hydrolyzed faster than the (S)-isomers. Conversely, in liver and intestine homogenates, the (S)-isomer was often hydrolyzed more rapidly. nih.gov

Furthermore, the rate of this stereoselective hydrolysis is influenced by the nature of the ester itself. As the length of the ester's alkyl chain increases, the ratio of hydrolysis rates (S/R) in liver and intestinal homogenates approaches unity, meaning the stereoselectivity of hydrolysis diminishes. nih.gov The metabolism of propranolol itself is also stereoselective, with different cytochrome P450 enzymes preferentially metabolizing the R(+) and S(-) enantiomers. nih.govclinpgx.org This complex interplay of stereoselective hydrolysis of the prodrug and stereoselective metabolism of the released active drug determines the ultimate concentration and therapeutic effect of the active S(-)-propranolol.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Propranolol Esters

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used in drug design to correlate the chemical structure of compounds with their biological activity or physicochemical properties. mdpi.com For prodrugs like this compound, QSAR studies are particularly useful for predicting their stability and conversion rates back to the active drug.

A QSAR analysis performed on a series of propranolol ester prodrugs revealed that the rate of hydrolysis in buffers and plasma is significantly influenced by the physicochemical properties of the ester substituent. nih.gov The study found that hydrophobic effects (described by the partition coefficient, π) and electronic effects (described by the Hammett constant, σ) of the ester substituents were the primary determinants of the hydrolysis rate. nih.gov This suggests that both the lipophilicity and the electron-withdrawing or -donating nature of the ester group play crucial roles in the stability of the prodrug in biological fluids.

However, the hydrolysis in liver homogenates could not be as effectively modeled by these parameters, indicating that more complex enzymatic processes are at play that are not solely dependent on simple physicochemical properties. nih.gov Such QSAR models are valuable for optimizing prodrug design, allowing for the prediction of a compound's stability and potential bioavailability before it is synthesized, thereby streamlining the development process.

Molecular Docking and Dynamics Simulations of this compound Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand (like a drug molecule) and its target protein at the atomic level. nih.govnih.gov Docking predicts the preferred orientation of a molecule when bound to a receptor, while MD simulations can model the behavior of the ligand-receptor complex over time. researchgate.netresearchgate.net

For the parent compound, propranolol, numerous docking studies have been performed to visualize its binding within the pocket of beta-adrenergic receptors. These simulations help to identify the key amino acid residues that form hydrogen bonds and other interactions with the hydroxyl and amine groups of propranolol, which are essential for its antagonist activity.

As of this writing, specific molecular docking or dynamics simulation studies focused exclusively on this compound are not widely available in published literature. Such a study would be complex because this compound is a prodrug and is not expected to have a high affinity for the receptor's active site. A computational study could, however, be used to confirm this lack of fit and to model the interaction of the prodrug with the active sites of esterase enzymes responsible for its hydrolysis. Simulating the approach and binding of this compound to these enzymes could provide valuable insights into the mechanism and stereoselectivity of its conversion to active propranolol.

Advanced Pharmaceutical Formulation Research for Propranolol Laurate

Design and Development of Controlled and Sustained Release Systems

Research into Propranolol (B1214883) laurate has explored its potential in controlled and sustained release systems, primarily focusing on oral administration. A study by Aungst and Hussain in 1992 investigated the use of propranolol laurate salt for sustained propranolol delivery, demonstrating increased oral bioavailability in dogs google.comgoogleapis.comugent.benih.govtandfonline.comresearchgate.netdntb.gov.uafu-berlin.desci-hub.ruresearchgate.netresearchgate.netvdoc.pub. This approach utilized a fatty acid salt of propranolol as an alternative to traditional polymeric formulations to sustain the release of propranolol hydrochloride ugent.be. The observed increase in bioavailability after administration of this compound was significant google.comgoogleapis.comugent.be. The mechanism suggested for this increased bioavailability involved a reduction in first-pass metabolism, possibly due to an association between propranolol and lauric acid in solution ugent.be. While the specific details of the controlled release mechanisms beyond the salt formation are not extensively detailed in the provided search results, the primary finding highlights the potential of this compound itself to provide sustained delivery and improve oral absorption compared to the conventional hydrochloride salt.

Innovations in Topical and Transdermal Delivery Systems

While this compound itself is mentioned in the context of oral delivery, the component lauric acid has been investigated as a percutaneous absorption enhancer for propranolol google.comgoogleapis.com. Studies have examined the effects of fatty acids, including lauric acid, on the percutaneous absorption of propranolol google.comgoogleapis.com. The results suggest that a significant proportion of propranolol can penetrate the stratum corneum by forming a complex with a fatty acid, and this complex may dissociate in the viable epidermis google.comgoogleapis.com. Although a patent mentions pharmaceutical compositions for transdermal or transmucosal delivery containing acid addition salts of basic drugs with fatty acids, it includes a proviso that the compound is not this compound or salbutamol (B1663637) stearate (B1226849) in certain aspects googleapis.comgoogle.com. This suggests that while the concept of fatty acid salts for enhanced transdermal delivery exists, specific innovations using this compound for this route may be limited or fall outside the scope of certain patented technologies. The lipophilicity conferred by the laurate moiety could theoretically influence its interaction with biological membranes, which is relevant for topical and transdermal routes, but direct research on innovative delivery systems for this compound via these routes is not prominently featured in the search results.

Nanocarrier and Microparticulate System Design for Enhanced Delivery

Research into nanocarrier and microparticulate systems for drug delivery is a significant area in pharmaceutical formulation. While the provided search results reference the 1992 study on this compound in the context of sustained release google.comgoogleapis.comugent.benih.govtandfonline.comresearchgate.netdntb.gov.uafu-berlin.desci-hub.ruresearchgate.netresearchgate.netvdoc.pub, specific studies detailing the design and evaluation of nanocarriers or microparticles specifically for this compound are not extensively present. Some studies discuss the use of ion pair complexes between cationic drugs (like propranolol hydrochloride) and anionic surfactants (like sodium lauryl sulfate) for encapsulation in microparticles for sustained release researchgate.net. Another study on developing a nanoparticulate oral delivery system for leuprolide mentions hydrophobic ion pairing with sodium dodecyl sulphate and encapsulation into nanoparticles, referencing the Aungst and Hussain paper on this compound in its background tandfonline.comresearchgate.nettandfonline.com. This indicates that the concept of using fatty acid derivatives or forming lipophilic ion pairs to facilitate encapsulation in micro/nanoparticles is relevant, and the work on this compound contributes to this broader understanding. However, detailed research focused solely on formulating this compound within specific nanocarrier or microparticulate systems (e.g., liposomes, polymeric nanoparticles, microspheres) is not a primary theme in the provided information.

Analytical Methodologies for Propranolol Laurate and Its Biotransformation Products

Advanced Chromatographic Techniques for Separation and Quantification (e.g., HPLC, LC-MS/MS)

Chromatography is the cornerstone for separating and quantifying propranolol (B1214883) laurate and its metabolic byproducts from complex mixtures, including pharmaceutical formulations and biological samples.

High-Performance Liquid Chromatography (HPLC) is widely employed for the routine analysis and quality control of propranolol. nih.gov Methods typically utilize reverse-phase columns, such as C18, to separate the compound from excipients and degradation products. sielc.comnih.govsielc.com A simple, sensitive, and validated HPLC method can be used for the simultaneous estimation of propranolol and other active agents. nih.gov The mobile phase often consists of a mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, with detection commonly performed using UV spectrophotometry. nih.govsielc.com For instance, one method uses a mobile phase of acetonitrile, methanol, and a phosphate (B84403) buffer (pH 3.5) for effective separation on a C18 column. nih.gov

TechniqueColumnMobile PhaseDetectionReference
HPLCPrimesep 200 (Reverse Phase)40% Acetonitrile, 0.1% H3PO4 BufferUV at 270 nm sielc.com
RP-HPLCHypersil ODS C-18Acetonitrile:Methanol:0.01M Disodium Hydrogen Phosphate (50:35:15 v/v), pH 3.5UV nih.gov
HPLCLegacy L1 (C18)Water/Methanol/Acetonitrile (70/70/90) with 7mM Sodium Lauryl Sulfate and 11mM Phosphoric AcidUV at 270 nm sielc.com
HPTLCSilica Gel 60 F254Not SpecifiedDensitometric Scan at 290 nm nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the preferred method for analyzing biotransformation products in biological fluids. nih.govnih.gov This technique is capable of simultaneously quantifying propranolol and its key phase I metabolites, such as 4-hydroxypropranolol (B128105) and N-desisopropylpropranolol, in plasma samples. nih.govrsc.org Sample preparation is often streamlined, involving a simple one-step protein precipitation with acetonitrile. nih.gov The analysis is performed via multiple reaction monitoring (MRM) in positive electrospray ionization (ESI) mode, which provides high specificity and low limits of quantification (LLOQ). nih.govrsc.org For example, a validated method achieved LLOQs of 1 ng/mL for propranolol and 0.2 ng/mL for its metabolites in infant plasma. nih.govrsc.org LC-MS/MS is also critical for detecting and quantifying impurities, such as N-nitroso-propranolol, in drug substances and products to meet stringent regulatory requirements. fda.govwaters.com

Spectroscopic Techniques for Structural Elucidation and Purity Assessment (e.g., NMR, FTIR, UV-Vis)

Spectroscopic methods are indispensable for confirming the molecular structure of propranolol laurate and assessing its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unequivocal structural elucidation. Both ¹H and ¹³C NMR are used to characterize the molecule. researchgate.net Two-dimensional NMR experiments help in the complete assignment of the spectra. researchgate.net The ¹H NMR spectrum of propranolol shows distinct signals corresponding to its three main spin systems: the fused-ring aromatic naphthyloxy group, the aliphatic chain, and the isopropyl group. thermofisher.com Specific chemical shifts can also differentiate between salt forms and free bases. researchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups within the molecule. For this compound, FTIR would confirm the presence of the characteristic ester carbonyl group, distinguishing it from propranolol hydrochloride. It also helps in identifying the aromatic rings, ether linkage, and secondary amine groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy is a robust and routinely used technique for the quantitative analysis of propranolol, particularly in dissolution testing and for assaying bulk drug and dosage forms. dissolutiontech.comajpaonline.comredalyc.org The method is valued for its simplicity and speed. researchgate.net Propranolol exhibits a characteristic UV absorption spectrum, with a maximum absorption wavelength (λmax) that can vary slightly depending on the solvent used. scholarsresearchlibrary.comnih.gov For instance, λmax has been reported at 289 nm in 0.01 M HCl and at 290 nm in phosphate buffer (pH 6.8). redalyc.orgnih.gov

TechniqueSolvent/MediumReported λmaxReference
UV-VisDistilled Water239.43 nm ajpaonline.com
UV-VisSimulated Gastric Fluid (SGF) pH 1.2290 nm nih.gov
UV-Vis0.01 M HCl289 nm redalyc.org
UV-VisPhosphate Buffer pH 6.8290 nm nih.gov
UV-VisMethanolNot specified, used for stock core.ac.uk

In Vitro Dissolution and Drug Release Rate Testing Methodologies

In vitro dissolution testing is a critical quality control parameter that assesses the release profile of a drug from its dosage form. dissolutiontech.com This test is used to ensure batch-to-batch consistency and can sometimes predict in vivo performance. dissolutiontech.comresearchgate.net For propranolol, which is a highly soluble and permeable Class I drug under the Biopharmaceutical Classification System (BCS), dissolution studies are particularly important. dissolutiontech.comsemanticscholar.org

Standardized methods, often following United States Pharmacopeia (USP) guidelines, are employed. These typically involve a USP Apparatus 1 (basket) or Apparatus 2 (paddle). dissolutiontech.comnih.gov The dissolution medium is usually an acidic solution like 0.1 N HCl to simulate stomach conditions, or buffers at pH 4.5 and 6.8 to simulate intestinal fluid. dissolutiontech.comjppres.comuspnf.com Aliquots are withdrawn at predetermined time intervals, and the amount of dissolved drug is quantified, commonly by UV-Vis spectrophotometry. dissolutiontech.comnih.gov Studies have shown that the release rate can be influenced by the formulation's excipients, such as polymers and surfactants. nih.govacademicjournals.orgresearchgate.net

ApparatusMediumVolumeRotation SpeedReference
USP Apparatus 1 (Basket)0.1 mol/L HCl1000 mL100 rpm dissolutiontech.comresearchgate.net
USP Apparatus 2 (Paddle)Phosphate Buffer pH 6.8900 mL50 rpm nih.gov
USP Apparatus 2 (Paddle)0.1N HCl500 mL75 rpm semanticscholar.org
USP Apparatus 2 (Paddle)0.1 N HCl500 mL50 rpm uspnf.com

Bioanalytical Method Validation for Preclinical Pharmacokinetic and Pharmacodynamic Studies

Before a bioanalytical method can be used in preclinical studies, it must be rigorously validated to ensure its reliability, as per guidelines from regulatory bodies like the ICH. nih.gov Validation establishes that the method is suitable for its intended purpose. nih.gov

Key validation parameters include:

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a given range. nih.govrsc.org

Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery or relative error. nih.govrsc.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is assessed at both intra-day and inter-day levels and expressed as the relative standard deviation (%RSD). nih.govrsc.org

Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.govrsc.org

Recovery: The efficiency of the extraction procedure for the analyte from the biological matrix. nih.gov

Matrix Effect: The influence of matrix components on the ionization of the analyte, which can lead to suppression or enhancement of the signal. nih.gov

Stability: The chemical stability of the analyte in the biological matrix under specific storage and processing conditions. nih.gov

Validated methods are fundamental for preclinical pharmacokinetic (PK) studies, which measure drug concentration over time, and pharmacodynamic (PD) studies, which relate drug concentration to its pharmacological effect. scielo.brscielo.brnih.gov Reliable PK/PD data are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound like this compound. scielo.brnih.govbohrium.com

LC-MS/MS Method Validation Parameters for Propranolol and Metabolites nih.govrsc.org
ParameterPropranolol4-hydroxypropranolol (M1)N-desisopropylpropranolol (M2)
Linearity Range1 - 500 ng/mL0.2 - 100 ng/mL0.2 - 100 ng/mL
LLOQ1 ng/mL0.2 ng/mL0.2 ng/mL
Intra-day Precision (%RSD)< 7.1%< 7.1%< 7.1%
Inter-day Precision (%RSD)< 7.1%< 7.1%< 7.1%
Accuracy (Relative Error)< 9.8%< 9.8%< 9.8%

Preclinical Research Models and in Vitro Platforms in Propranolol Laurate Studies

In Vivo Animal Models for Pharmacokinetic and Pharmacodynamic Investigations

Animal models are indispensable for understanding the in vivo behavior of drug compounds. For propranolol (B1214883) and its derivatives, various animal models have been employed to study their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their therapeutic effects.

Rabbits have been utilized as a viable animal model for studying the transdermal delivery of propranolol. nih.gov Studies have demonstrated that rabbit pinna (ear) skin can serve as a good predictor for human skin permeation. nih.gov In comparative studies of oral and transdermal administration of propranolol hydrochloride in rabbits, significant differences in pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (tmax), and area under the curve (AUC) were observed, highlighting the potential of transdermal routes to bypass first-pass metabolism.

Rats are another common model in propranolol research. They have been used to investigate the rectal absorption of propranolol when co-administered with lauric acid. nih.gov These studies have shown that lauric acid can significantly enhance the rectal absorption of propranolol, likely through the formation of a 1:1 complex. nih.gov Furthermore, rat models have been crucial in studying the first-pass hydrolysis of propranolol ester prodrugs in the small intestine. nih.gov Research on O-isovaleryl-propranolol, a model ester-compound, in rats revealed that the intestine plays a significant role in its first-pass hydrolysis. nih.gov

Table 1: Selected In Vivo Animal Studies on Propranolol and Related Compounds

Animal ModelCompound(s) StudiedKey FindingsReference
RabbitPropranolol HydrochlorideRabbit pinna skin is a suitable model for transdermal permeation studies. nih.gov
RabbitPropranolol HydrochlorideTransdermal administration showed significantly different pharmacokinetic parameters compared to oral administration.
RatPropranolol and Lauric AcidLauric acid enhances rectal absorption of propranolol. nih.gov
RatO-isovaleryl-propranololThe intestine significantly contributes to the first-pass hydrolysis of the ester prodrug. nih.gov

Isolated Organ and Tissue Perfusion Models for Metabolism and Transport Studies

Isolated organ and tissue perfusion models offer a controlled environment to study the metabolism and transport of drugs in specific organs without the complexities of a whole-animal system.

In situ intestinal perfusion models in rats have been instrumental in evaluating the intestinal absorption and first-pass hydrolysis of propranolol prodrugs. nih.gov For instance, simultaneous perfusion of the rat intestinal jejunum and its blood vessels with O-isovaleryl-propranolol demonstrated that the prodrug was almost completely hydrolyzed to propranolol and isovaleric acid within the epithelial cells. nih.gov This model allows for the quantification of absorption and degradation clearances, providing a detailed understanding of the intestinal barrier's role in the disposition of ester prodrugs.

Cell Culture Systems for Metabolic and Transport Studies

Cell culture systems are fundamental in vitro tools for investigating the cellular and molecular mechanisms of drug metabolism and transport.

Human leukemic cell lines (Molt-4, Jurkat, and U937) have been used to assess the in vitro sensitivity to propranolol. nih.gov Such studies help in understanding the cytotoxic potential of the drug on different cell types. nih.gov

Glioblastoma cell lines (U87-MG and LN229) and a neuroblastoma cell line (SH-SY5Y) have been employed to investigate the anti-proliferative effects of propranolol. koreascience.kr These studies can elucidate the signaling pathways, such as the Notch1 and Hes1 signaling system, that are modulated by the drug. koreascience.kr

Human lung adenocarcinoma cells (A549) have been used to study the inhibitory effects of propranolol on cell proliferation enhanced by noradrenaline, providing insights into its potential anticancer mechanisms. researchgate.net

While direct studies on propranolol laurate in these specific cell lines are not widely reported, these systems offer a platform to investigate its cellular uptake, metabolism (hydrolysis back to propranolol and lauric acid), and subsequent pharmacological or toxicological effects on various cell types. The lipophilic nature of this compound would likely influence its interaction with cell membranes and subsequent intracellular concentration.

Advanced In Vitro Barrier Models for Permeation and Absorption Research

Advanced in vitro barrier models are designed to mimic biological barriers, such as the skin or intestinal epithelium, to study drug permeation and absorption in a controlled setting.

For transdermal delivery research, excised human skin is considered the gold standard in vitro model. Studies investigating the transdermal permeation of propranolol in the presence of fatty acids like lauric acid have utilized human epidermal membranes. nih.gov A novel attenuated total reflectance Fourier transform infrared (ATR-FTIR) method has been used to investigate the nature of the species permeating through these membranes, suggesting that the intact propranolol-lauric acid addition compound may be the permeating species. nih.gov

In vitro dissolution studies using apparatus like the Cygnus® sandwich patch holder are employed to evaluate the release characteristics of propranolol from transdermal patches. nih.gov These studies help in optimizing formulation parameters to achieve a desired release profile.

Q & A

Basic Research Questions

Q. How should researchers design experiments to assess the effects of propranolol laurate on cellular activity and proliferation?

  • Methodological Answer : Utilize in vitro cell culture models (e.g., hem-pericytes) with controlled propranolol concentrations (e.g., 0–320 μmol/L) and time points (24–72 hours). Measure cell viability via CCK-8 assays and proliferation via BrdU labeling. Include replicates and controls (e.g., untreated cells) to account for baseline variability. Validate findings using RT-PCR for signaling markers like Notch3 and Hes1 .

Q. What experimental methods are recommended to evaluate this compound’s transdermal delivery efficiency?

  • Methodological Answer : Employ Franz diffusion cells with excised rat abdominal skin to measure permeation rates under varying pH conditions (e.g., pH 4–9). Assess drug stability using first-order kinetic models under light exposure. Calculate partition coefficients (logP) to correlate pH-dependent solubility with transdermal performance .

Q. How should statistical analyses be structured for this compound’s cell proliferation data?

  • Methodological Answer : Use SPSS or similar software for ANOVA to compare dose- and time-dependent effects. Apply paired t-tests for pre/post-intervention comparisons (e.g., mRNA expression levels). Report p-values and confidence intervals to quantify significance, and include error bars in graphical data .

Q. What precautions are critical for maintaining this compound’s stability during experiments?

  • Methodological Answer : Store solutions in light-protected containers to prevent photodegradation. Monitor pH rigorously (ideally between 4–6) to minimize hydrolysis. Use stability-indicating assays (e.g., HPLC) to verify integrity over time .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s therapeutic outcomes across epidemiological studies?

  • Methodological Answer : Conduct pooled analyses of cohort data to increase statistical power. Adjust for confounders (e.g., comorbidities, concurrent medications) using multivariate regression. For example, a meta-analysis of breast cancer cohorts found no mortality reduction with propranolol, highlighting the need for stratified subgroup analyses and longer follow-ups .

Q. What advanced techniques optimize this compound salt synthesis via mechanochemical methods?

  • Methodological Answer : Employ solvent-free mechanochemical reactions with eutectic mixtures. Characterize structural changes using 13C solid-state NMR and validate purity via solution-state proton NMR. Compare shifts in NH and COOH group signals (δH = 1.55 ppm and 11.95 ppm, respectively) to confirm salt formation .

Q. How can chemometrics enhance this compound formulation design?

  • Methodological Answer : Apply factorial experimental designs (e.g., two-factor or face-centered composite designs) to optimize polymerization parameters (time, temperature, initiator concentration). Use response surface methodology to model interactions between variables and identify optimal synthesis conditions for molecularly imprinted polymers (MIPs) .

Q. What integrative approaches validate this compound’s molecular interactions in spectroscopic studies?

  • Methodological Answer : Combine experimental Raman spectroscopy with density functional theory (DFT) calculations to assign vibrational bands (e.g., 500–1600 cm⁻¹). Cross-reference simulated spectra with experimental data to confirm molecular geometry and adsorption mechanisms on nanoparticle substrates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.